2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol
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Overview
Description
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol is an organic compound that features a brominated pyridine ring attached to a methylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrogenated pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Similar structure but lacks the methylpropanol group.
2-(5-Bromopyridin-2-yl)acetonitrile: Contains a nitrile group instead of a hydroxyl group.
(E)-N-(5-Bromopyridin-2-yl)-N’-hydroxymethanimidamide: Contains an amidine group.
Uniqueness
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol is unique due to the presence of both a brominated pyridine ring and a methylpropanol group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,6-12)8-4-3-7(10)5-11-8/h3-5,12H,6H2,1-2H3 |
InChI Key |
FKKVSCHFZYVHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
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